molecular formula C17H21N3O2 B7591193 (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone

(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone

Cat. No. B7591193
M. Wt: 299.37 g/mol
InChI Key: CSBNTIWOMZWXLN-UHFFFAOYSA-N
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Description

(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone, also known as EPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The exact mechanism of action of (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. For example, (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the reduction of oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its low solubility in aqueous solutions can be a limitation in certain experiments, and further studies are needed to determine its long-term safety and efficacy.

Future Directions

There are several potential future directions for research on (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential use in combination with other drugs. Additionally, more studies are needed to determine its potential applications in agriculture and industry, such as in the development of new pesticides or materials.

Synthesis Methods

The synthesis of (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone involves the reaction of 2-ethyl-5-methylpyrazole-3-carboxylic acid with 3-phenyl-4-aminomorpholine in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then converted to (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone through a series of steps involving protection and deprotection of functional groups.

Scientific Research Applications

(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has shown promising results in various scientific research applications, including as a potential anticancer agent, anti-inflammatory agent, and antifungal agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-20-15(11-13(2)18-20)17(21)19-9-10-22-12-16(19)14-7-5-4-6-8-14/h4-8,11,16H,3,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBNTIWOMZWXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N2CCOCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone

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